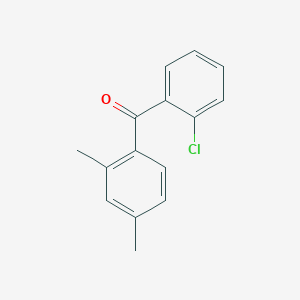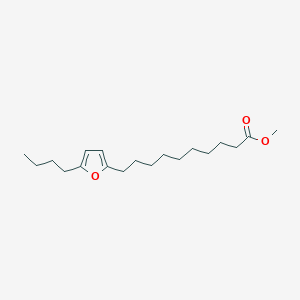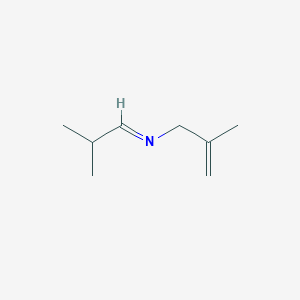
5-(Phenylsulfanyl)-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylsulfanyl)-2-benzofuran-1,3-dione is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a phenylsulfanyl group attached to the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)-2-benzofuran-1,3-dione typically involves the reaction of 2-benzofuran-1,3-dione with a phenylsulfanyl reagent. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires heating to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenylsulfanyl)-2-benzofuran-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzofuran derivative with a reduced phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Phenylsulfanyl)-2-benzofuran-1,3-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylsulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-(Phenylsulfanyl)-2,4-quinazolinediamine: Another compound with a phenylsulfanyl group, known for its interactions with dihydrofolate reductase.
5-(Phenylsulfanyl)-1H-benzoimidazol-2-ylamine: A compound with similar structural features, used in research for its potential antiparasitic properties.
Uniqueness
5-(Phenylsulfanyl)-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
64163-01-5 |
|---|---|
Fórmula molecular |
C14H8O3S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
5-phenylsulfanyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H8O3S/c15-13-11-7-6-10(8-12(11)14(16)17-13)18-9-4-2-1-3-5-9/h1-8H |
Clave InChI |
BLRVWXQKGCEVMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


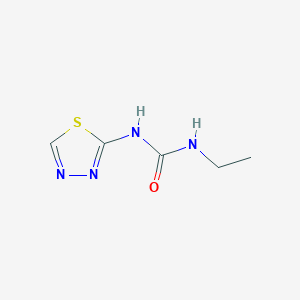
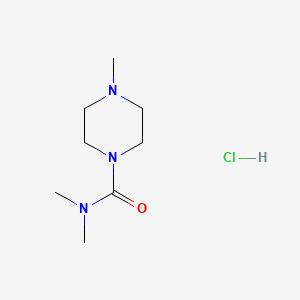
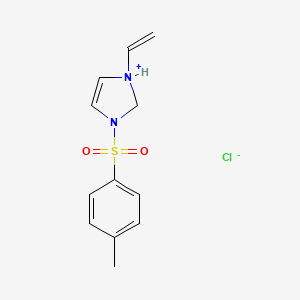
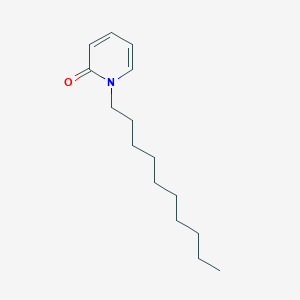
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
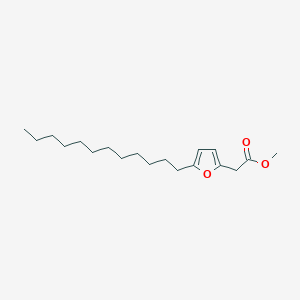
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)

![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
